molecular formula C13H16N2OS2 B2572315 3-cyclopentyl-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one CAS No. 733031-03-3

3-cyclopentyl-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Cat. No. B2572315
CAS RN: 733031-03-3
M. Wt: 280.4
InChI Key: QOOVGMDLTORJNS-UHFFFAOYSA-N
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Description

This compound, also known as 3-cyclopentyl-5,6-dimethyl-2-thioxo-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one, is a chemical with the molecular formula C13H16N2OS2 . Its molecular weight is 280.41 .


Molecular Structure Analysis

The molecular structure of this compound includes a thieno[2,3-d]pyrimidin-4-one ring, which is a bicyclic system containing a thiophene ring fused with a pyrimidinone ring . The molecule also contains a cyclopentyl group and two methyl groups .

Scientific Research Applications

Antimicrobial Applications

Research into 3-cyclopentyl-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one and its derivatives has highlighted their potential in antimicrobial applications. These compounds, characterized by their unique structural frameworks, have shown promising antimicrobial properties against various strains. For instance, a study demonstrated that certain synthesized compounds exhibited pronounced antimicrobial properties, with a notable impact on structure-activity relationships. The presence of specific moieties, such as the 3,5-dimethyl-1H-pyrazol-1-yl group, has been identified as a key factor in enhancing antimicrobial activity, indicating the compound's potential in addressing microbial resistance and infections (Sirakanyan et al., 2021).

Safety And Hazards

Specific safety and hazard information for this compound is not available in the sources I found. It’s always important to handle chemical compounds with appropriate safety precautions .

properties

IUPAC Name

3-cyclopentyl-5,6-dimethyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2OS2/c1-7-8(2)18-11-10(7)12(16)15(13(17)14-11)9-5-3-4-6-9/h9H,3-6H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOOVGMDLTORJNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)N(C(=S)N2)C3CCCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-cyclopentyl-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

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